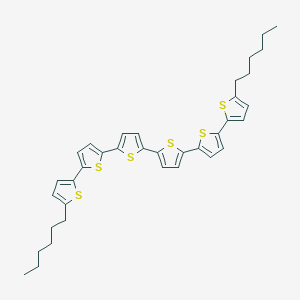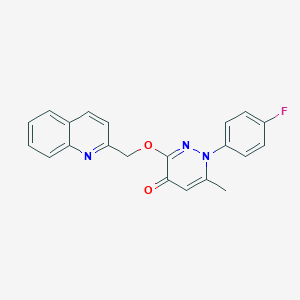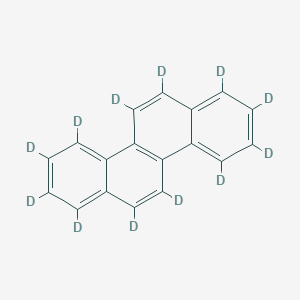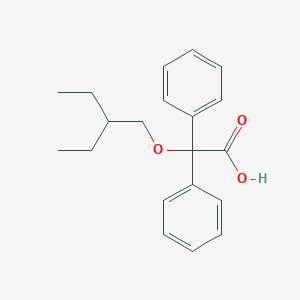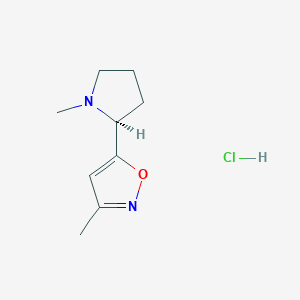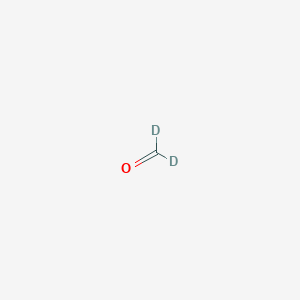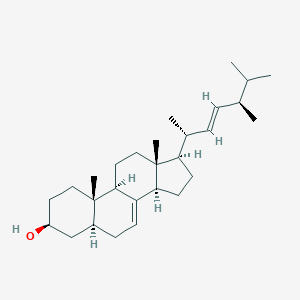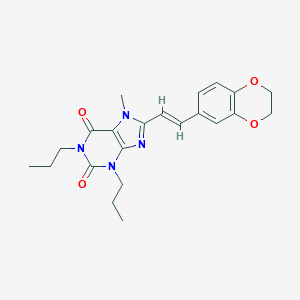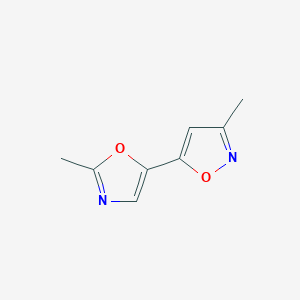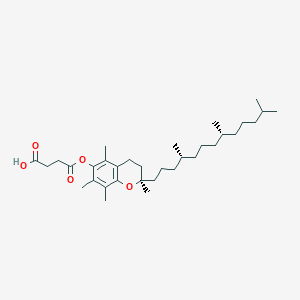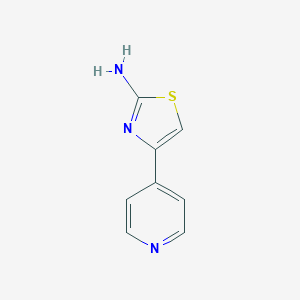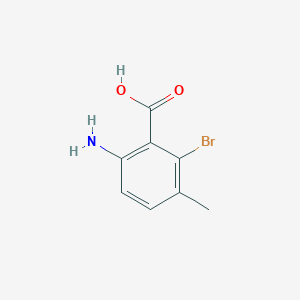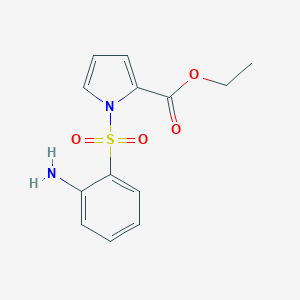
1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester, also known as ethyl 2-(2-aminobenzenesulfonyl)pyrrole-1-carboxylate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrrole derivative that has a sulfonyl group and an amino group attached to its aromatic ring.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester ester is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes by binding to their active sites. It has also been reported to induce cell death in cancer cells by activating the apoptotic pathway. Further studies are needed to fully elucidate the mechanism of action of this compound.
Effets Biochimiques Et Physiologiques
1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester ester has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition may lead to the reduction of intraocular pressure, making this compound a potential candidate for the treatment of glaucoma. It has also been reported to inhibit the activity of metalloproteinases, which are involved in tissue remodeling and repair. This inhibition may lead to the prevention of tissue damage in various diseases, such as arthritis and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester ester has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been extensively studied, and its properties and effects are well-documented. However, this compound has some limitations for lab experiments. It is not very soluble in water, which may limit its use in aqueous-based experiments. It is also not very stable, and its decomposition may lead to the formation of unwanted by-products.
Orientations Futures
There are several future directions for the study of 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester ester. One direction is the development of new drugs based on this compound for the treatment of various diseases, such as glaucoma, arthritis, and cancer. Another direction is the study of its mechanism of action, which may lead to the discovery of new targets for drug development. Further studies are also needed to investigate its potential side effects and toxicity. In addition, the synthesis of new derivatives of this compound may lead to the discovery of compounds with improved properties and effects.
Méthodes De Synthèse
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester ester involves the reaction of 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester 2-bromo-1H-pyrrole-2-carboxylate with 2-aminobenzenesulfonamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to give the final product. This synthesis method has been reported in the literature and has been used by many researchers to prepare this compound for their studies.
Applications De Recherche Scientifique
1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester ester has been studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of some enzymes, such as carbonic anhydrase and metalloproteinases, which are involved in various physiological processes. It has also been reported to have anti-inflammatory and anti-tumor properties. These properties make it a potential candidate for the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
142529-01-9 |
|---|---|
Nom du produit |
1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester |
Formule moléculaire |
C13H14N2O4S |
Poids moléculaire |
294.33 g/mol |
Nom IUPAC |
ethyl 1-(2-aminophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C13H14N2O4S/c1-2-19-13(16)11-7-5-9-15(11)20(17,18)12-8-4-3-6-10(12)14/h3-9H,2,14H2,1H3 |
Clé InChI |
YWQSOBQWNWDIRF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2N |
SMILES canonique |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2N |
Autres numéros CAS |
142529-01-9 |
Synonymes |
1H-Pyrrole-2-carboxylic acid, 1-[(2-aminophenyl)sulfonyl]-, ethyl este r |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



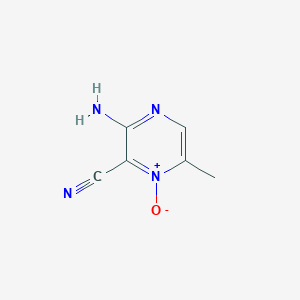
![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)
